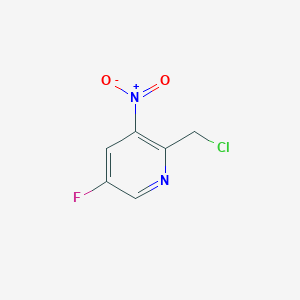
2-(Chloromethyl)-5-fluoro-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-fluoro-3-nitropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, fluoro, and nitro groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoro-3-nitropyridine typically involves the chloromethylation of 5-fluoro-3-nitropyridine. One common method includes the reaction of 5-fluoro-3-nitropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include steps for the purification and isolation of the final product to meet industrial standards.
化学反应分析
Types of Reactions
2-(Chloromethyl)-5-fluoro-3-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.
Reduction: The major product is 2-(Aminomethyl)-5-fluoro-3-nitropyridine.
Oxidation: Oxidation products depend on the specific conditions but may include pyridine derivatives with oxidized functional groups.
科学研究应用
2-(Chloromethyl)-5-fluoro-3-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-fluoro-3-nitropyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The nitro group may also contribute to the compound’s reactivity and biological effects through redox reactions.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-5-fluoropyridine: Lacks the nitro group, making it less reactive in certain types of reactions.
2-(Chloromethyl)-3-nitropyridine: Similar structure but without the fluoro group, affecting its electronic properties and reactivity.
5-Fluoro-3-nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
2-(Chloromethyl)-5-fluoro-3-nitropyridine is unique due to the presence of all three substituents (chloromethyl, fluoro, and nitro) on the pyridine ring
属性
分子式 |
C6H4ClFN2O2 |
|---|---|
分子量 |
190.56 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5-fluoro-3-nitropyridine |
InChI |
InChI=1S/C6H4ClFN2O2/c7-2-5-6(10(11)12)1-4(8)3-9-5/h1,3H,2H2 |
InChI 键 |
IBKNKGKKLZQOMR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















